2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolopyrimidine moiety, which is known for its diverse biological activities. The compound’s structure includes a methoxy group, a sulfonamide group, and a triazolopyrimidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the potential targets, it can be inferred that the compound may modulate immune response, oxygen sensing, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including acting as enzyme inhibitors and therapeutic agents.
1,2,4-triazolo[1,5-a]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, sulfonamide group, and triazolopyrimidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-13-6-2-3-7-14(13)24(21,22)19-8-4-5-12-9-16-15-17-11-18-20(15)10-12/h2-3,6-7,9-11,19H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRORHQCEHFCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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